molecular formula C19H15F3N2O2 B2883216 Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate CAS No. 881939-38-4

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2883216
CAS No.: 881939-38-4
M. Wt: 360.336
InChI Key: QYZQOIDPJSOUKW-UHFFFAOYSA-N
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Description

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a substituted quinoline moiety. The quinoline ring is substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 7, while the benzoate ester is attached via an amino bridge at position 4 of the quinoline system.

The compound’s trifluoromethyl group enhances its metabolic stability and lipophilicity, which are critical for membrane penetration and target binding. The methyl ester group may influence solubility and hydrolysis kinetics, affecting its environmental persistence or prodrug activation.

Properties

IUPAC Name

methyl 4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-11-9-16(24-14-6-3-12(4-7-14)18(25)26-2)15-8-5-13(19(20,21)22)10-17(15)23-11/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQOIDPJSOUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .

Scientific Research Applications

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Research Findings and Limitations

  • Patent Analysis : A 2024 patent (EP 4 374 877 A2) describes trifluoromethyl-pyrimidine derivatives with herbicidal activity, underscoring the role of -CF₃ in modern agrochemical design .
  • Structural Determinants: The quinoline amino group may confer unique bioactivity, as seen in quinine (antimalarial) or quinclorac (herbicide), which target distinct biological pathways compared to triazine herbicides .

Biological Activity

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, structural properties, and biological activity, focusing on its anticancer properties.

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the reaction of quinoline derivatives with benzoic acid esters. The structural elucidation is typically performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the orientation and conformation of the quinoline and benzoate moieties.

Key Structural Features:

  • Quinoline Core: The presence of a trifluoromethyl group enhances lipophilicity and potentially increases biological activity.
  • Benzoate Ester: This functional group may play a critical role in modulating the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
BxPC-3 (Pancreatic)0.051
Panc-1 (Pancreatic)0.066
WI38 (Normal Fibroblast)0.36

The mechanism of action appears to involve DNA intercalation , which disrupts replication and transcription processes in cancer cells. The structural flatness of the quinoline system is believed to facilitate this interaction, enhancing its potency compared to traditional chemotherapeutics like doxorubicin and gemcitabine.

Mechanistic Studies

Studies utilizing electronic structure calculations have provided insights into the charge distribution within the molecule, suggesting that modifications to the quinoline structure can influence biological activity. For instance, compounds with higher planarity exhibited stronger interactions with DNA, leading to increased cytotoxicity against cancer cells.

Case Studies

  • In Vitro Studies: In vitro assays demonstrated that this compound significantly inhibited cell proliferation in pancreatic cancer models, outperforming established chemotherapeutic agents.
  • In Vivo Efficacy: Preliminary animal studies indicated that this compound could reduce tumor size in xenograft models, suggesting promising therapeutic potential for further development.

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